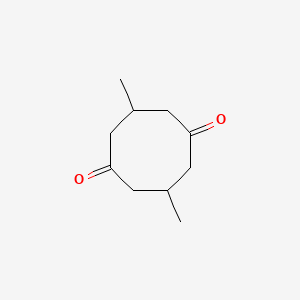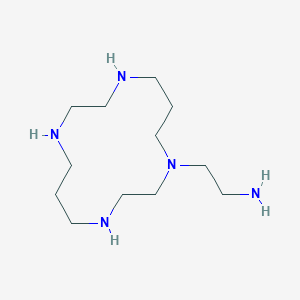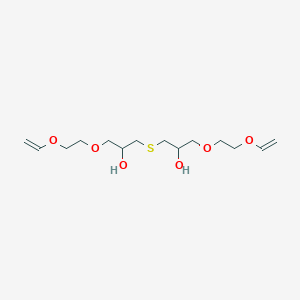
2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide typically involves the reaction of 3,5-dichloroaniline with isopropyl isocyanate, followed by cyclization with glyoxal to form the imidazolidine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a model compound in studying imidazolidine chemistry and its derivatives.
Biology: Investigated for its antifungal properties and effects on fungal cell membranes.
Medicine: Explored for potential therapeutic applications, including antifungal treatments.
Industry: Utilized in the formulation of fungicides for agricultural use .
Mecanismo De Acción
The compound exerts its effects by inhibiting the enzyme succinate dehydrogenase in fungal cells, disrupting the electron transport chain and leading to cell death. This inhibition prevents the fungi from producing energy, effectively controlling fungal growth and spread .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-Dichlorophenyl)-2,4-dioxo-N-(propan-2-yl)imidazolidine-1-carboxamide
- 3-(3,5-Dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide
Uniqueness
2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide is unique due to its specific substitution pattern and its broad-spectrum antifungal activity. Its effectiveness in agricultural applications sets it apart from other similar compounds .
Propiedades
| 104700-58-5 | |
Fórmula molecular |
C13H15N3O3 |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
2,4-dioxo-3-phenyl-N-propan-2-ylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C13H15N3O3/c1-9(2)14-12(18)15-8-11(17)16(13(15)19)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,18) |
Clave InChI |
YAPYMCOIVZGZTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)




![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)



![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)
